molecular formula C12H10ClF7N2O2 B11480975 Ethyl {2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

Ethyl {2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate

Cat. No.: B11480975
M. Wt: 382.66 g/mol
InChI Key: DDIAVURDAIONGV-UHFFFAOYSA-N
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Description

ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and hexafluoropropyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

The synthesis of ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE typically involves multiple steps, starting from readily available starting materials. The process includes:

    Formation of the Amino Intermediate: The initial step involves the reaction of 3-chloro-4-fluoroaniline with hexafluoropropan-2-ylamine under controlled conditions to form the intermediate.

    Carbamoylation: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: In the presence of water and an acid or base, the carbamate group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents.

Scientific Research Applications

ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL N-{2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL}CARBAMATE can be compared with other similar compounds, such as:

    N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Known for its use in targeted cancer therapy.

    Ethyl 2-[(3-chloro-4-fluorophenyl)amino]acetate: Used in various organic synthesis applications.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Studied for its antimicrobial properties.

Properties

Molecular Formula

C12H10ClF7N2O2

Molecular Weight

382.66 g/mol

IUPAC Name

ethyl N-[2-(3-chloro-4-fluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate

InChI

InChI=1S/C12H10ClF7N2O2/c1-2-24-9(23)22-10(11(15,16)17,12(18,19)20)21-6-3-4-8(14)7(13)5-6/h3-5,21H,2H2,1H3,(H,22,23)

InChI Key

DDIAVURDAIONGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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